Cas no 62-59-9 (Cevadine)
Cevadine structure
Product Name:Cevadine
N.o CAS:62-59-9
MF:C32H49NO9
MW:591.732770681381
CID:505059
PubChem ID:5380394
Update Time:2025-04-19
Cevadine Propriedades químicas e físicas
Nomes e Identificadores
-
- Cevane-3,4,12,14,16,17,20-heptol,4,9-epoxy-, 3-[(2Z)-2-methyl-2-butenoate], (3b,4a,16b)-
- VERATRINE
- VERATRINE(RG)
- (z)-te
- 3-(2-methyl-2-butenoate)
- Cevadene
- cevadin
- CEVADINE
- 62-59-9
- 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate
- FT-0701684
- DTXSID50861603
- NS00008468
- CEVADINE [WHO-DD]
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
- EINECS 200-545-6
- Spectrum5_000732
- CEVADINE [MI]
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- 4-21-00-06820 (Beilstein Handbook Reference)
- Veratrine (crystallized) (VAN)
- NSC-93767
- (Z)-4-alpha,9-Epoxycevane-3-beta,4,12,14,16-beta,17,20-heptol 3-(2-methyl-2-butenoate)
- IDI1_000856
- BSPBio_003121
- CHEMBL2163790
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3beta,4alpha,16beta)-
- ERQ7M6C50B
- NCGC00178282-02
- AKOS040734629
- CHEBI:184034
- BRN 0072445
- 8051-02-3
- Q27277329
- Veratrine (crystallized)
- UNII-ERQ7M6C50B
- [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
- NSC 93767
- HY-N12093
- CEVANE-3,4,12,14,16,17,20-HEPTOL, 4,9-EPOXY-, 3-(2-METHYL-2-BUTENOATE), (3.BETA.(Z),4.ALPHA.,16.BETA.)-
- Spectrum5_000608
- Cevane-3-beta,4-beta,12,14,16-beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- s3250
- NCGC00178282-01
- (3.BETA.,4.ALPHA.,16.BETA.)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- NSC93767
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- SCHEMBL117846
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3.beta.,4.alpha.,16.beta.)-
- BSPBio_002258
- CS-0891660
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- Caustic barley (Salt/Mix)
- .alpha.-Veratrine
- DBUCFOVFALNEOO-HWBIYQLFSA-N
- (3BETA,4ALPHA,16BETA)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- Cevadilla (Salt/Mix)
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- DTXCID6032192
- (Z)-4-.alpha.,9-Epoxycevane-3-.beta.,4,12,14,16-.beta.,17,20-heptol 3-(2-methyl-2-butenoate)
- alpha-Veratrine
- DA-68562
- Cevadine (6CI,7CI); Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3ss(Z),4a,16ss]-; Cevane-3ss,4ss,12,14,16ss,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)- (8CI); Cevadin; NSC 93767; Cevane-3,4,12,14,16,17,20-heptol, 4,9-epox
- ((1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (Z)-2-methylbut-2-enoate
- DTXSID4058237
- Cevadine
-
- Inchi: 1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-/m0/s1
- Chave InChI: DBUCFOVFALNEOO-HWBIYQLFSA-N
- SMILES: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2CC[C@H]2[C@@]4(C[C@@H]([C@@]5([C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@]4(C[C@]132)O)O)O)O)O)OC(/C(=C\C)/C)=O)O
Propriedades Computadas
- Massa Exacta: 591.34100
- Massa monoisotópica: 591.34073214g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 42
- Contagem de Ligações Rotativas: 3
- Complexidade: 1230
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 14
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.6
- Superfície polar topológica: 160Ų
Propriedades Experimentais
- Densidade: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 213.5 ºC (分解)
- Ponto de ebulição: 645.69°C (rough estimate)
- Índice de Refracção: 1.6310 (estimate)
- Solubilidade: 几乎不溶 (0.04 g/L) (25 ºC),
- PSA: 160.15000
- LogP: 0.92910
- Rotação Específica: D20 +12.8° (c = 3.2 in alc)
Cevadine Informações de segurança
- Número de transporte de matérias perigosas:UN 1544
- Classe de Perigo:6.1(a)
- PackingGroup:II
- Toxicidade:LD50 i.p. in mice: 3.5 mg/kg (Swiss, Bauer)
- Condição de armazenamento:Sealed in dry,2-8°C(BD106042)
- Termo de segurança:6.1(a)
- Grupo de Embalagem:II
- Grupo de Embalagem:II
- Nível de perigo:6.1(a)
Cevadine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C291400-0.5mg |
Cevadine |
62-59-9 | 0.5mg |
$ 165.00 | 2022-04-01 | ||
| TRC | C291400-2.5mg |
Cevadine |
62-59-9 | 2.5mg |
$ 913.00 | 2023-04-18 | ||
| TRC | C291400-5mg |
Cevadine |
62-59-9 | 5mg |
$ 1200.00 | 2023-09-08 | ||
| TRC | C291400-.5mg |
Cevadine |
62-59-9 | .5mg |
$ 201.00 | 2023-04-18 | ||
| PhytoLab | 82921-50mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 50mg |
€1278 | 2023-10-25 | |
| PhytoLab | 82921-250mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 250mg |
€6035 | 2023-10-25 | |
| PhytoLab | 82921-500mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 500mg |
€11360 | 2023-10-25 | |
| PhytoLab | 82921-1000mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 1000mg |
€21300 | 2023-10-25 |
Cevadine Literatura Relacionada
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides Alcaloides do tipo Cerveratrum
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides Alcalóides esteroides Alcaloides do tipo Cerveratrum
62-59-9 (Cevadine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente